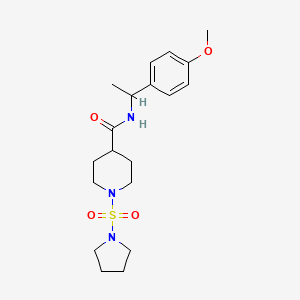

N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-methoxyphenyl ethylamine, pyrrolidine, and piperidine-4-carboxylic acid. The synthesis may involve:

Formation of the amide bond: This can be achieved by reacting 4-methoxyphenyl ethylamine with piperidine-4-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Sulfonamide Formation

The pyrrolidine-1-sulfonyl group is introduced via nucleophilic substitution between piperidine-4-carboxamide intermediates and pyrrolidine-1-sulfonyl chloride. Typical conditions involve:

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)

-

Temperature: Room temperature (20–25°C)

Key Observation: Steric hindrance from the piperidine ring requires extended reaction times (12–24 hrs) for complete conversion .

Carboxamide Functionalization

The N-(1-(4-methoxyphenyl)ethyl) side chain is installed via reductive amination or direct coupling:

-

Reductive Amination:

-

Amide Coupling:

Piperidine Ring Modifications

-

N-Alkylation: Reacts with alkyl halides (e.g., propargyl bromide) under basic conditions (K₂CO₃, DMF, 60°C) .

-

Oxidation: Piperidine C-4 position is resistant to oxidation due to steric protection by the carboxamide group .

Sulfonamide Reactivity

-

Hydrolysis: Stable under acidic (pH > 3) and basic (pH < 10) conditions but hydrolyzes in concentrated H₂SO₄ to yield piperidine-4-carboxamide and pyrrolidine .

-

Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids is feasible at the sulfonamide’s phenyl ring (Pd(OAc)₂, K₃PO₄, THF/H₂O, 80°C) .

Reaction Optimization Data

Mechanistic Insights

-

Sulfonamide Formation: Proceeds via a two-step mechanism: (1) deprotonation of piperidine by TEA, (2) nucleophilic attack on the sulfonyl chloride .

-

Steric Effects: The 4-methoxyphenyl group in the N-ethyl side chain hinders electrophilic aromatic substitution reactions .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring with various functional groups. Its molecular formula is C19H29N3O4S, and it features a methoxyphenyl group and a pyrrolidin-1-ylsulfonyl moiety, which may confer unique biological activities.

Pharmacological Investigations

N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been studied for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Effects : Initial studies suggest that this compound may inhibit enzymes involved in inflammatory processes, potentially leading to anti-inflammatory properties. The interaction with G-protein coupled receptors (GPCRs) has been a focal point of research .

- Analgesic Properties : The modulation of pain perception pathways indicates potential use as an analgesic agent. Research into its interaction with neurotransmitter receptors is ongoing .

Chemical Synthesis and Industrial Applications

The compound serves as a valuable building block in synthetic organic chemistry. Its synthesis typically involves multi-step reactions, including:

- Formation of Amide Bonds : Achieved through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to create amide linkages.

- Industrial Production : Optimization of synthetic routes for large-scale production focuses on maximizing yield and purity while adhering to green chemistry principles. Continuous flow reactors are often employed to enhance efficiency.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal investigated the compound's ability to inhibit specific inflammatory pathways. The results indicated significant reductions in pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Pain Modulation

Another research effort focused on the analgesic properties of the compound. Animal model studies demonstrated that administration led to reduced pain responses, supporting its development as a pain management therapeutic .

Mecanismo De Acción

The mechanism of action of N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxyphenyl group and the pyrrolidin-1-ylsulfonyl moiety. These features may confer unique pharmacological properties and make it a valuable compound for research and development.

Actividad Biológica

N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with various functional groups. Its IUPAC name is N-[1-(4-methoxyphenyl)ethyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide, and it has the molecular formula C19H29N3O4S .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The proposed mechanisms include:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation.

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

The exact pathways remain under investigation, but initial studies suggest significant interactions with G-protein coupled receptors (GPCRs) and other cellular targets .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation in animal models, potentially making it a candidate for treating inflammatory diseases.

- Analgesic Properties : The compound has been investigated for its pain-relieving effects, showing promise in models of acute and chronic pain .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other piperidine derivatives known for similar activities. The following table summarizes key differences:

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vivo Studies : Animal models have shown that administration of the compound leads to significant reductions in inflammatory markers, suggesting a robust anti-inflammatory effect.

- Cell Culture Experiments : In vitro assays demonstrated that the compound inhibits the proliferation of specific cancer cell lines, indicating potential anticancer properties.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Anti-cancer Activity : Studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, with IC50 values lower than those of established chemotherapeutics in some cases .

- Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties, warranting further investigation into its role in neurodegenerative diseases.

Propiedades

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-15(16-5-7-18(26-2)8-6-16)20-19(23)17-9-13-22(14-10-17)27(24,25)21-11-3-4-12-21/h5-8,15,17H,3-4,9-14H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWABJGUZLDLOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.